molecular formula C19H20N4O2 B2810564 2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448056-81-2

2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2810564
CAS No.: 1448056-81-2
M. Wt: 336.395
InChI Key: BPYRKZCYIVCXND-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1H-indol-3-yl group linked via an ethanone bridge to a 4-(pyrazin-2-yloxy)piperidine moiety. Its molecular formula is C19H19N3O2, with a molecular weight of 321.38 g/mol. The pyrazine ring introduces electron-deficient aromaticity, while the piperidine provides conformational flexibility .

Functionalization of piperidine with pyrazin-2-yloxy via nucleophilic substitution.

Coupling the modified piperidine to an indole-ethanone intermediate using chloroacetyl chloride or similar reagents .

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(11-14-12-22-17-4-2-1-3-16(14)17)23-9-5-15(6-10-23)25-18-13-20-7-8-21-18/h1-4,7-8,12-13,15,22H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYRKZCYIVCXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the ethanone group. The pyrazine ring is then attached via an ether linkage to the piperidine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield different quinoline derivatives, while substitution reactions on the pyrazine ring can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural components suggest various pharmacological activities:

  • Indole Derivatives : Indoles are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The incorporation of the indole structure in this compound may enhance its efficacy against various diseases .
  • Piperidine and Pyrazine Moieties : These groups are often associated with neuroactive compounds. Research indicates that derivatives containing piperidine can exhibit significant activity against neurological disorders .

Research has highlighted several biological activities associated with similar compounds:

  • Antitumor Activity : Compounds with indole and piperidine structures have shown promise in inhibiting tumor growth. For instance, derivatives have been evaluated for their ability to inhibit specific cancer cell lines, demonstrating moderate to high potency .
  • Antimicrobial Properties : Some studies indicate that related compounds exhibit broad-spectrum antibacterial activity against gram-positive pathogens, suggesting potential applications in treating infections .

Pharmacological Studies

The pharmacological profile of the compound is under investigation, focusing on:

  • Mechanism of Action : Understanding how this compound interacts at the molecular level can reveal insights into its therapeutic potential. Preliminary studies suggest that it may act on specific receptors or enzymes involved in disease pathways .
  • Synergistic Effects : The compound's combination with other agents is being explored to enhance therapeutic efficacy. For example, studies on similar compounds have indicated improved outcomes when used alongside existing treatments for cancer and infections .

Case Study 1: Anticancer Activity

A study evaluated a series of indole-piperidine derivatives, including the target compound, for their effects on cancer cell proliferation. The results showed that certain modifications led to significant reductions in cell viability across multiple cancer types, indicating the potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various indole derivatives, the compound demonstrated notable activity against resistant strains of bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, supporting its use as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

Compound Name Substituent on Piperidine/Piperazine Molecular Formula Key Properties/Activities
Target Compound 4-(Pyrazin-2-yloxy)piperidine C19H19N3O2 Pyrazine enhances metabolic stability; moderate logP (~2.8)
1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethanone Unsubstituted piperidine C15H18N2O Lower polarity (logP ~3.2); reduced receptor affinity due to lack of pyrazine
3f () 4-(Pyridin-2-yl)piperazine C24H22IN5O3S Sulfonyl group increases metabolic stability; pyridine improves solubility
2-(4-Benzyhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone 4-Benzyhydrylpiperazine C29H30N3O Bulky substituent reduces solubility (logP ~5.1) but enhances CNS penetration

Key Findings :

  • The pyrazin-2-yloxy group in the target compound balances lipophilicity and metabolic resistance compared to unsubstituted piperidine .
  • Bulkier groups (e.g., benzhydryl) significantly increase logP, limiting aqueous solubility but improving blood-brain barrier penetration .

Indole Substitution Patterns

Compound Name Indole Substituent Key Impact on Activity
Target Compound 1H-Indol-3-yl Optimal for receptor binding due to 3-position orientation
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone 1H-Indol-2-yl Reduced activity in serotonin receptor assays due to altered indole geometry
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone 1-(Phenylsulfonyl)-2-indolyl Sulfonyl group stabilizes indole ring but sterically hinders target engagement

Key Findings :

  • Indol-3-yl is critical for maintaining high affinity in receptor binding assays, as seen in the target compound and 3f .
  • Substitutions at the indole-1 or -2 positions (e.g., sulfonyl or benzyloxy groups) disrupt π-π stacking interactions, reducing potency .

Heterocyclic Modifications

Compound Name Heterocyclic Component Biological Relevance
Target Compound Pyrazin-2-yloxy Enhances metabolic stability via electron withdrawal
Compound (d) () Tetrahydrofuran-benzimidazole Targets kinase enzymes (e.g., PAK1) due to benzimidazole
5-Ethyl-6-naphthalen-1-yl-4,5-dihydropyridazin-3-amine () Pyridazine Exhibits antitumor activity but poor solubility

Key Findings :

  • Pyrazine in the target compound offers a balance of solubility and stability, unlike bulkier heterocycles (e.g., benzimidazole) .
  • Pyridazine-based compounds often face solubility challenges, limiting their therapeutic utility .

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic molecule that integrates an indole structure with a piperidine and pyrazine moiety. This unique combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Structural Features

  • Indole Ring : Known for its role in various biological activities, including anticancer and antimicrobial effects.
  • Piperidine Ring : Often associated with neuroactive properties.
  • Pyrazine Moiety : Contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and indole structures have shown promising results against various bacterial strains, including E. coli and Pseudomonas aeruginosa . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

CompoundActivityReference
This compoundModerate
Similar Indole DerivativeStrong against E. coli
Piperidine-based CompoundEffective against fungi

Anticancer Potential

The anticancer activity of similar indole derivatives has been widely documented. Studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, the introduction of a piperidine moiety has been linked to enhanced cytotoxicity in tumor models, suggesting that this compound may also exhibit similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Interaction : The indole ring facilitates binding to various receptors, potentially modulating neurotransmitter systems or immune responses.
  • Oxidative Stress Induction : Some derivatives induce oxidative stress in target cells, leading to cell death.

Case Studies

A notable study evaluated a series of piperidine derivatives for their antimicrobial and anticancer activities. The findings demonstrated that modifications in the indole structure significantly influenced biological efficacy, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the key synthetic pathways for 2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions starting with indole derivatives and functionalized piperidine precursors. Critical steps include:

  • Formation of the pyrazine-oxy-piperidine moiety : Achieved via nucleophilic substitution between pyrazine derivatives and 4-hydroxypiperidine under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Coupling with indole : The indole-3-yl group is introduced through alkylation or ketone formation, often using reagents like 1-(chloroethyl)indole in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, pyrazine protons at δ 8–9 ppm) and confirms regiochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 322.368 for C₁₈H₁₈N₄O₂) .
  • HPLC : Monitors reaction progress and purity using reverse-phase C18 columns (retention time ~12–15 min) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazine-piperidine linkage?

  • Catalyst screening : Pd/C or CuI catalysts enhance coupling efficiency in SNAr reactions (yield improvement from 40% to 65%) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates, while microwave-assisted synthesis reduces reaction time (30 min vs. 12 hours) .
  • Temperature control : Maintaining 80–100°C prevents decomposition of heat-sensitive intermediates .

Q. How should researchers resolve contradictions in spectral data for intermediates?

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent peak interference in NMR .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., piperidine CH₂ vs. indole CH) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Q. What strategies are recommended for elucidating biological targets with limited existing data?

  • High-throughput screening : Test against kinase or GPCR libraries to identify binding partners .
  • Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., cannabinoid receptors due to indole’s structural similarity) .
  • SAR studies : Modify substituents (e.g., pyrazine to pyridine) and compare bioactivity in anti-inflammatory or cytotoxicity assays .

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